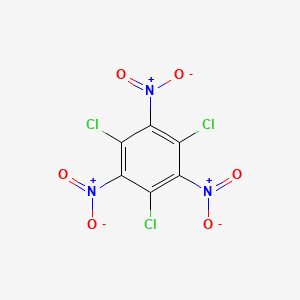

1,3,5-Trichloro-2,4,6-trinitrobenzene

Description

Significance as a Key Intermediate in Chemical Synthesis

The primary significance of 1,3,5-Trichloro-2,4,6-trinitrobenzene lies in its role as the sole intermediate in the established two-step synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). researchgate.netresearchgate.net TATB is a highly sought-after insensitive high explosive, valued for its exceptional thermal stability and low sensitivity to physical stimuli like impact and friction. niscpr.res.inresearchgate.net

The conversion of TCTNB to TATB is achieved through an amination reaction, where the three chlorine atoms on the benzene (B151609) ring are substituted with amino groups. researchgate.net This process, known as ammonolysis, is typically carried out by reacting TCTNB dissolved in a solvent like toluene (B28343) with ammonia (B1221849) gas, often under pressure and at elevated temperatures. researchgate.netprepchem.com

Furthermore, TCTNB serves as a precursor for the synthesis of another energetic material, 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213) (TATNB). wikipedia.org This compound is prepared through the reaction of TCTNB with sodium azide (B81097), where the chloro groups are replaced by azido (B1232118) groups. wikipedia.org

Evolution of Synthetic Strategies Involving Halogenated Nitrobenzenes

The synthesis of TCTNB is a prime example of the chemistry of halogenated nitrobenzenes. The "Benziger route" for TATB production begins with 1,3,5-trichlorobenzene (B151690) (sym-TCB), which is first nitrated to form the TCTNB intermediate. researchgate.net The nitration of sym-TCB is a challenging electrophilic aromatic substitution that requires harsh conditions, such as an excess of nitric acid and oleum (B3057394) at temperatures around 150°C, to achieve full nitration. redalyc.orgscielo.br

The evolution of synthetic strategies is evident in the various approaches developed to access these types of molecules. The synthesis of the sym-TCB precursor itself has been refined, with one method involving the diazotization of 2,4,6-trichloroaniline (B165571). niscpr.res.in An alternative pathway to TCTNB avoids the direct nitration of sym-TCB by starting with 3,5-dichloroanisole (B44140). redalyc.orgprepchem.com This starting material is first nitrated to 3,5-dichloro-2,4,6-trinitroanisole, which is then treated with thionyl chloride to yield TCTNB. prepchem.com

Broader developments in the synthesis of halogenated nitroaromatics include vapor-phase nitration processes, which can offer better control over isomer distribution compared to traditional mixed-acid methods in solution. google.com More recent advancements in related fields, such as the use of halogen exchange fluorination to produce compounds like p-fluoronitrobenzene, highlight the ongoing innovation in the synthesis of functionalized aromatic compounds. researchgate.net

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 1,3,5-Trichlorobenzene (sym-TCB) | niscpr.res.inredalyc.org |

| Nitrating Agent | Mixture of >90% Nitric Acid and 25-30% Oleum | redalyc.orgscielo.br |

| Reaction Temperature | ~150°C | redalyc.orgscielo.br |

| Reaction Time | ~2.5 hours | redalyc.org |

| Reported Yield | ~91% | redalyc.org |

Role in the Development of Advanced Materials Precursors

The role of this compound as a precursor is central to the development of advanced materials, particularly in the field of energetic materials. Its conversion to 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) is of paramount importance. niscpr.res.in TATB is not just a conventional explosive; its remarkable insensitivity and thermal stability (stable above 350°C) make it an "advanced material" suitable for applications where safety and reliability under extreme conditions are critical. scielo.brresearchgate.net These applications include its use in plastic-bonded explosives (PBXs), which are formulations where explosive crystals are incorporated into a polymer matrix. redalyc.org

The properties of the final TATB product are directly influenced by the purity of the TCTNB intermediate. Research has shown that impurities in the TCTNB can carry through the synthesis and affect the performance and safety characteristics of the resulting TATB. researchgate.net Consequently, the analysis and purification of TCTNB are crucial steps in the manufacturing process of these advanced materials, ensuring the production of TATB with the desired particle size, purity, and performance characteristics. researchgate.netresearchgate.net

| Property | This compound (TCTNB) | 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | Source |

|---|---|---|---|

| Chemical Formula | C₆Cl₃N₃O₆ | C₆H₆N₆O₆ | |

| Role | Synthetic Intermediate | Insensitive High Explosive | researchgate.net |

| Key Transformation | Undergoes ammonolysis (substitution of Cl with NH₂) | Product of TCTNB ammonolysis | prepchem.com |

| Key Property | Reactive precursor | Highly insensitive to shock, friction, and heat | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3,5-trichloro-2,4,6-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl3N3O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMONXBJUOXABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062565 | |

| Record name | 1,3,5-Trichloro-2,4,6-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Benzene, 1,3,5-trichloro-2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

0.00000022 [mmHg] | |

| Record name | 1,3,5-Trichloro-2,4,6-trinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10536 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2631-68-7 | |

| Record name | 1,3,5-Trichloro-2,4,6-trinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2631-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trichloro-2,4,6-trinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002631687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bulbosan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trichloro-2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trichloro-2,4,6-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trichlorotrinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRICHLORO-2,4,6-TRINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W43E2LG8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodologies for the Synthesis of 1,3,5 Trichloro 2,4,6 Trinitrobenzene

Nitration of 1,3,5-Trichlorobenzene (B151690)

The large-scale production of TCTNB typically begins with 1,3,5-trichlorobenzene (sym-TCB). researchgate.netgoogle.com This precursor is subjected to harsh nitration conditions to introduce three nitro groups onto the benzene (B151609) ring. wikipedia.orgredalyc.org The process requires severe reaction parameters due to the deactivating effect of the chlorine atoms already present on the aromatic ring. redalyc.org

Optimization of Reaction Conditions and Reagent Ratios

Achieving a high yield and purity of TCTNB necessitates precise control over reaction conditions. Research has established optimized parameters for the nitration of TCB. The conditions needed to introduce the third nitro group are particularly severe. redalyc.org

Key parameters include the ratio of nitrating agents and the reaction temperature and duration. An excess of 90-95% nitric acid and 25-30% oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) are employed. redalyc.org Studies have optimized the oleum to fuming nitric acid volume ratio to 5:1 to obtain high-quality TCTNB. niscpr.res.in The reaction is typically conducted at a high temperature, around 150°C, with vigorous stirring for a period of 2.5 to 3.5 hours. redalyc.orgniscpr.res.in

Table 1: Optimized Reaction Conditions for the Nitration of 1,3,5-Trichlorobenzene

| Parameter | Optimal Value/Ratio | Source |

| Reaction Temperature | 150°C (± 2°C) | redalyc.orgniscpr.res.in |

| Reaction Duration | 2.5 - 3.5 hours | redalyc.orgniscpr.res.in |

| Oleum to Fuming Nitric Acid Ratio | 5:1 (v/v) | niscpr.res.in |

| Nitrating Agents | Excess 90-95% Nitric Acid & 25-30% Oleum | redalyc.org |

Process Efficiency and Yield Enhancement Strategies

Under optimized conditions, the nitration of 1,3,5-trichlorobenzene can achieve high efficiency. The process yields TCTNB in the range of 84-89%, with some reports indicating yields as high as 91% with 89% purity. redalyc.orgniscpr.res.in The conversion rate has been documented at 0.80 moles of TCTNB per mole of the starting 1,3,5-trichlorobenzene. redalyc.org These strategies focus on maximizing the output of the desired trinitrated product while managing the formation of by-products.

By-product Formation During Nitration: Aromatic Chloronitrobenzene Impurities (e.g., 1,3,5-trichloro-2,4-dinitrobenzene (B1596048) (T3), 1,2,3,5-tetrachloro-4,6-dinitrobenzene (B3050710) (T4))

The harsh conditions required for the exhaustive nitration of 1,3,5-trichlorobenzene inevitably lead to the formation of several by-products. niscpr.res.in These impurities are primarily incompletely nitrated or additionally chlorinated species.

Documented by-products include significant concentrations of 1,3,5-trichloro-2,4-dinitrobenzene (T3) and 1,2,3,5-tetrachloro-4,6-dinitrobenzene (T4). osti.gov The crude TCTNB product can contain approximately 2-3% of T3 and 7-9% of T4. researchgate.net These impurities originate from the initial nitration step and are not reactive toward subsequent amination under the typical conditions used to produce TATB. researchgate.net

Table 2: Major Aromatic Chloronitrobenzene Impurities in TCTNB Synthesis

| Impurity | Common Abbreviation | Typical Concentration | Source |

| 1,3,5-trichloro-2,4-dinitrobenzene | T3 | 2-3% | researchgate.net |

| 1,2,3,5-tetrachloro-4,6-dinitrobenzene | T4 | 7-9% | researchgate.net |

Alternative Synthetic Routes from Substituted Anisoles

Alternative pathways to TCTNB have been explored to potentially mitigate the harsh conditions of TCB nitration or utilize different starting materials. One notable route begins with substituted anisoles, specifically 3,5-dichloroanisole (B44140). researchgate.netredalyc.orgprepchem.com

Conversion from 3,5-Dichloroanisole Derivatives

This synthetic route begins with the nitration of 3,5-dichloroanisole. google.comprepchem.com This reaction proceeds under relatively mild conditions to produce 3,5-dichloro-2,4,6-trinitroanisole in high yield and purity. researchgate.netprepchem.com The activating effect of the methoxyl group on the anisole (B1667542) ring facilitates this electrophilic aromatic substitution, making the nitration step less demanding than the nitration of TCB. redalyc.org

Transformation of 3,5-Dichloro-2,4,6-trinitroanisole

The intermediate, 3,5-dichloro-2,4,6-trinitroanisole, is then converted to the final product, 1,3,5-trichloro-2,4,6-trinitrobenzene. google.comprepchem.com This transformation is accomplished through treatment with thionyl chloride and dimethylformamide. researchgate.netprepchem.com This step effectively replaces the methoxy (B1213986) group with a third chlorine atom, yielding the desired TCTNB. prepchem.com

Emerging Precursor Synthesis Pathways for Downstream Applications

The compound this compound (TCTNB) serves as a critical intermediate in the synthesis of other high-value chemical compounds. Notably, it is a direct precursor for the production of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) through amination and 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213) (TATNB) via reaction with sodium azide (B81097). drdo.gov.inwikipedia.orgresearchgate.net The development of efficient and scalable synthesis pathways for the precursors to TCTNB is therefore of significant research interest. These pathways focus on producing the necessary starting materials, such as 1,3,5-trichlorobenzene (TCB), from readily available chemicals.

One established pathway involves the multi-step synthesis of TCB from aniline (B41778). niscpr.res.in This process has been optimized to improve both the purity and yield of the final TCB product, which can then be nitrated to form TCTNB. niscpr.res.in The synthesis begins with the conversion of aniline to anilinium chloride, followed by chlorination and a subsequent diazotisation reaction. niscpr.res.in

Another synthetic approach utilizes 3,5-dichloroanisole as the starting material. This route involves the nitration of 3,5-dichloroanisole to form 3,5-dichloro-2,4,6-trinitroanisole. prepchem.comredalyc.org This intermediate is then treated with thionyl chloride in the presence of dimethylformamide to yield TCTNB, which can subsequently be used in downstream applications like ammonolysis to produce TATB. prepchem.comresearchgate.net

A detailed synthetic route for producing TCB from aniline has been developed, focusing on optimizing reaction parameters to achieve high yields and purity. niscpr.res.in The process involves several distinct stages, as detailed below.

Stage 1: Preparation of 2,4,6-Trichloroaniline (B165571) (TCA) from Aniline The initial phase of the synthesis converts aniline into 2,4,6-trichloroaniline (TCA) through chlorination. The process starts with the formation of anilinium chloride, which is then chlorinated in a carbon tetrachloride medium. niscpr.res.in

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | Aniline | Hydrochloric Acid (HCl), Ice-cooled water | Anilinium Chloride | ~97 |

| 2 | Anilinium Chloride | Chlorine gas, Carbon tetrachloride (CTC), 30-35°C, 8-9 hrs | 2,4,6-Trichloroanilinium Chloride | ~94 |

| 3 | 2,4,6-Trichloroanilinium Chloride | Hot water (Hydrolysis) | 2,4,6-Trichloroaniline (TCA) | ~92 |

| Data sourced from research on the synthesis of 1,3,5-Trichlorobenzene from aniline. niscpr.res.in |

Stage 2: Diazotisation of TCA to 1,3,5-Trichlorobenzene (TCB) The second phase involves the diazotisation of the synthesized TCA to produce the target precursor, TCB. This reaction is sensitive to temperature and acid concentration, requiring precise control of the reaction parameters. niscpr.res.in

| Parameter | Details |

| Reactants | 2,4,6-Trichloroaniline (TCA), Sodium Nitrite (NaNO₂), Hypophosphorous Acid (H₃PO₂) |

| Solvent/Medium | 70% Sulfuric Acid (H₂SO₄) |

| Molar Ratios | TCA : NaNO₂ : H₃PO₂ = 1 : 1.5 : 7.5 |

| Acid to TCA Ratio | 5:1 |

| Data sourced from studies on the diazotisation of 2,4,6-trichloroaniline. niscpr.res.in |

This precursor, TCB, is subsequently nitrated using a mixture of fuming nitric acid and oleum at elevated temperatures (around 150°C) to yield TCTNB. researchgate.netniscpr.res.in

An alternative route to TCTNB begins with 3,5-dichloroanisole (DCA). This method is notable for its high-yield nitration under relatively mild conditions, followed by a chlorination step to form TCTNB. prepchem.comredalyc.orgresearchgate.net

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1 | 3,5-Dichloroanisole (DCA) | Nitrating agent (e.g., nitric acid) | 3,5-Dichloro-2,4,6-trinitroanisole |

| 2 | 3,5-Dichloro-2,4,6-trinitroanisole | Thionyl chloride, Dimethylformamide (DMF) | This compound (TCTNB) |

| This pathway provides an alternative to the TCB nitration route for downstream applications. prepchem.comredalyc.orgresearchgate.net |

These precursor synthesis pathways are integral to the production of TCTNB, facilitating its availability for subsequent conversion into specialized compounds such as TATB.

Chemical Reactivity and Transformation Pathways of 1,3,5 Trichloro 2,4,6 Trinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary transformation pathway for 1,3,5-trichloro-2,4,6-trinitrobenzene involves the stepwise or complete replacement of its chlorine substituents by nucleophiles. The general mechanism proceeds through a two-step addition-elimination process, where the nucleophile first adds to the aromatic ring to form a resonance-stabilized anionic σ-complex, followed by the departure of the chloride leaving group to restore aromaticity. youtube.com

The most significant SNAr reaction of TCTNB is its amination with ammonia (B1221849) (NH₃), which is the principal industrial route for the production of the highly insensitive and thermally stable explosive, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). researchgate.netdrdo.gov.in This transformation is typically a heterogeneous, gas-liquid process where TCTNB dissolved in a solvent reacts with gaseous or aqueous ammonia. researchgate.netresearchgate.net

The efficiency and outcome of the amination of TCTNB to form TATB are highly dependent on specific reaction parameters, including the choice of solvent, operating pressure, and temperature.

Solvent Systems: Toluene (B28343) is a commonly employed solvent for the amination process, where it dissolves TCTNB to facilitate the reaction with ammonia gas. researchgate.net Other solvents such as dimethyl sulfoxide (B87167) (DMSO) have also been noted. To control particle size and reaction kinetics, emulsion systems are sometimes used, typically consisting of toluene dispersed in water (50-75% by volume). redalyc.orgresearchgate.net In this setup, the TCTNB resides in the toluene droplets, and their size can influence the particle size of the resulting TATB. researchgate.net

Pressure: The amination is often conducted under pressurized conditions to increase the concentration of ammonia in the solvent. drdo.gov.in In typical pilot plant operations, pressures can reach up to 340 kPa. researchgate.net The completion of the reaction can sometimes be identified by a distinct rise in the system pressure to approximately 413 kPa, signaling the cessation of ammonia consumption. scielo.br

Temperature: The reaction temperature significantly affects the reaction rate and the physical properties of the product. Kinetic studies have been performed in the temperature range of 28-75°C. researchgate.net Optimized conditions for achieving high purity (up to 91%) have been reported at temperatures of 20–25°C over 24 hours. Higher temperatures, such as 125°C (398 K), are used in some pilot plant processes to increase the reaction rate. researchgate.net It has been observed that conducting the ammonolysis at lower temperatures results in the precipitation of TATB as extremely small crystals. redalyc.orgscielo.br

| Parameter | Condition | Effect/Note | Source |

|---|---|---|---|

| Solvent | Toluene | Commonly used solvent for dissolving TCTNB. | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Alternative solvent system. | ||

| Toluene/Water Emulsion | Used to control product particle size. | redalyc.orgresearchgate.net | |

| Pressure | Up to 340 kPa | Typical condition in pilot plant scale-up. | researchgate.net |

| ~413 kPa | Indicates reaction completion. | scielo.br | |

| Temperature | 20–25°C | Optimized for high purity product. | |

| 28–75°C | Range used for kinetic studies. | researchgate.net | |

| Low Temperature | Results in the formation of very small TATB crystals. | redalyc.orgscielo.br |

To enhance reaction rates and enable milder operating conditions, catalytic methods can be employed. While the conventional amination of TCTNB is often performed under high pressure, related substitutions on similar molecules have benefited significantly from phase-transfer catalysis (PTC). researchgate.net

Phase-transfer catalysts, such as crown ethers (e.g., 18-crown-6) and quaternary ammonium (B1175870) salts, facilitate the transfer of a nucleophile (like hydroxide (B78521) or an amine anion) from an aqueous phase to an organic phase where the substrate is dissolved. researchgate.net This method has been successfully applied to the amination of 1,3,5-trialkoxy-2,4,6-trinitrobenzene using aqueous ammonia under atmospheric pressure, achieving high yields (96.52%) and selectivity. researchgate.net The use of PTC offers a safer and more efficient process suitable for scale-up by avoiding harsh conditions. researchgate.net Furthermore, combining phase-transfer catalysis with ultrasound irradiation has been shown to improve yields, shorten reaction times, and reduce the amount of organic solvent required in related SNAr reactions. researchgate.net These findings suggest a strong potential for PTC to optimize the amination of TCTNB.

During the synthesis of TATB from TCTNB, the formation of impurities must be carefully controlled. One significant by-product is 1,3,5-triamino-2-chloro-4,6-dinitrobenzene (TACDNB), an orange-colored compound considered to be a sensitive impurity. acs.org

The formation of TACDNB is not a result of incomplete amination of TCTNB itself, but rather arises from the amination of 1,3,5,6-tetrachloro-2,4-dinitrobenzene, an impurity present in the TCTNB starting material. acs.org The formation of this specific by-product is exacerbated when an excess of ammonia gas is fed into the reactor. acs.org Conversely, using a limited amount of ammonia leads to an incomplete reaction, resulting in a mixture containing unreacted TCTNB and TATB, with only minor quantities of the mono- and di-substituted amino intermediates. redalyc.orgscielo.br Therefore, precise stoichiometric control over the ammonia feed is critical to minimize the formation of both partially aminated intermediates and chlorinated by-products like TACDNB.

| By-product | Precursor | Condition for Formation | Control Method | Source |

|---|---|---|---|---|

| 1,3,5-triamino-2-chloro-4,6-dinitrobenzene (TACDNB) | 1,3,5,6-Tetrachloro-2,4-dinitrobenzene (impurity) | Excess ammonia (NH₃) feed. | Control of starting material purity and ammonia stoichiometry. | acs.org |

| Mono- and Diamino Intermediates | This compound (TCTNB) | Limited ammonia (NH₃) feed. | Ensuring sufficient ammonia and reaction time for complete substitution. | redalyc.orgscielo.br |

TCTNB serves as a precursor for the synthesis of another important energetic material, 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213) (TATNB), through nucleophilic substitution with the azide (B81097) ion (N₃⁻). wikipedia.org This reaction involves treating TCTNB with sodium azide, where the three chlorine atoms are displaced by azido (B1232118) groups. wikipedia.orgwikimedia.org The synthesis of TATNB from TCTNB was first reported in 1924. wikipedia.org TATNB is a primary explosive known for its high density and detonation velocity.

The highly electron-deficient nature of the TCTNB ring makes it reactive towards a wide range of nucleophiles, including nitrogen-containing heterocycles. While specific research detailing the reaction between TCTNB and 1,2,4-triazole (B32235) is not extensively covered in the available literature, the principles of SNAr strongly suggest that such a reaction is feasible. The reactivity can be inferred from studies on analogous compounds, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which readily undergoes stepwise substitution with various amine nucleophiles. nih.govzenodo.org In these reactions, the heterocyclic nucleophile attacks the carbon atom bearing a chlorine, leading to the displacement of the chloride ion. The reaction's progress and the degree of substitution can typically be controlled by adjusting stoichiometry and temperature, similar to amination and azidation reactions.

Amination Reactions with Ammonia

Hydrolysis Reactions

The hydrolysis of TCTNB involves the substitution of its chlorine and, to a lesser extent, nitro groups by hydroxyl (-OH) groups from water or hydroxide ions. This process is a key aspect of its environmental fate and is utilized in treatment methods for waste streams containing this compound. stevens.eduresearchgate.net

The alkaline hydrolysis of TCTNB is significantly influenced by pH and temperature. stevens.edu Studies on the treatment of TCTNB-containing spent sulfuric acid with lime show that the hydrolysis rate is substantially accelerated when the pH is increased from 10 to 12 and the temperature is raised from 22 to 95 °C. stevens.edu The reaction proceeds through a nucleophilic aromatic substitution mechanism. stevens.edu

Computational studies using Density Functional Theory (DFT) indicate that the hydrolysis preferentially targets the chlorine groups over the nitro groups. stevens.edu This preference is attributed to the higher electrophilicity of the carbon atoms attached to the chlorine atoms, making them more susceptible to nucleophilic attack by hydroxide ions. stevens.edu While DFT calculations have identified 15 thermodynamically favorable substitution products, kinetic limitations often result in the formation of only mono- and di-substituted products in practice. stevens.edu

For the related compound 1,3,5-trichloro-2,4-dinitrobenzene (B1596048) (T₃), kinetic studies show that its hydrolysis in a dissolved state follows pseudo-second-order kinetics, with a rate constant of 1.074 L·mg⁻¹·h⁻¹ at 95 °C. nih.gov The primary mechanism is bimolecular nucleophilic aromatic substitution (SₙAr), with dechlorination being kinetically favored over denitration due to the weaker C-Cl bond and greater electrophilicity at the chlorine-substituted carbon. nih.gov

Solvents play a crucial role in the transformation of TCTNB. Dimethylsulfoxide (DMSO), a common solvent for analyzing TCTNB and its derivatives, is known to react with the compound. researchgate.net When TCTNB is dissolved in DMSO, it undergoes a noticeable color change from colorless to yellow over 24 hours, indicating a chemical reaction. researchgate.net This transformation involves the substitution of both chlorine and nitro groups with hydroxyl groups, leading to the formation of hydroxylated derivatives. researchgate.net Mass spectrometry analysis has identified multiple reaction products, with one of the most consistently detected being a compound that has undergone a single chlorine-to-hydroxyl substitution. researchgate.net This reactivity in DMSO highlights the solvent's role not just as a medium but as a reactant in nucleophilic substitution. researchgate.net

A critical factor governing the extent of hydrolysis in polychlorinated polynitrobenzenes is the deprotonation of hydroxylated intermediates. stevens.edunih.gov Once a chlorine or nitro group is replaced by a hydroxyl group, the resulting product is phenolic and can be deprotonated under alkaline conditions. stevens.edu This deprotonation introduces a negative charge onto the aromatic ring, which significantly increases the energy barrier for subsequent nucleophilic substitutions. stevens.edunih.gov

For the analog 1,3,5-trichloro-2,4-dinitrobenzene, calculations show the energy barrier for a subsequent substitution can increase from 16.7 to 31.1 kcal·mol⁻¹ after deprotonation. nih.gov This kinetic suppression is caused by increased electrostatic repulsion between the negatively charged benzene (B151609) ring and the incoming hydroxide nucleophile, as well as reduced resonance stabilization in the transition state. stevens.edunih.gov Consequently, the hydrolysis often stalls after the initial substitutions, leading to the accumulation of monosubstituted, deprotonated polychlorinated polynitrophenols as the dominant final products. stevens.edunih.gov

Degradation Reactions and By-product Formation

The most significant degradation pathway for TCTNB is its conversion to TATB through amination. scielo.brelectronicsandbooks.com This industrial process, however, can lead to the formation of various by-products and impurities, depending on the reaction conditions and the purity of the starting materials. scielo.brelectronicsandbooks.com

During the manufacturing of TATB via the amination of TCTNB in a toluene and ammonia gas system, several impurities can form. scielo.brelectronicsandbooks.com One notable and sensitive impurity is 1,3,5-triamino-2-chloro-4,6-dinitrobenzene (TACDNB) . electronicsandbooks.comacs.org This orange-red compound was found to form when excess ammonia gas was used in the reactor, and its presence is attributed to the amination of 1,3,5,6-tetrachloro-2,4-dinitrobenzene , an impurity in the TCTNB starting material. electronicsandbooks.comacs.org Other by-products from the amination process include ammonium chloride and products of partial amination. scielo.br

Thermal degradation in solvents like DMSO also contributes to by-product formation. As mentioned, hydroxylated species are formed when TCTNB is dissolved in DMSO. researchgate.net In the synthesis of TATB, if purification is not complete, TCTNB itself can be considered an impurity that affects the final product's properties.

Table 1: Key Degradation Reactions and By-products of this compound

| Reaction / Process | Conditions | Major By-products / Impurities | Reference |

|---|---|---|---|

| Amination to TATB | Toluene, NH₃ gas, potential excess of NH₃ | 1,3,5-triamino-2-chloro-4,6-dinitrobenzene (TACDNB) | electronicsandbooks.comacs.org |

| Amination to TATB | Impure TCTNB starting material | Products from amination of 1,3,5,6-tetrachloro-2,4-dinitrobenzene | scielo.bracs.org |

| Alkaline Hydrolysis | Aqueous, high pH (10-12), elevated temperature (22-95 °C) | Mono- and di-substituted hydroxylated TCTNB derivatives | stevens.edu |

| Solvent-Mediated Degradation | Dissolved in Dimethylsulfoxide (DMSO) at room temperature | Hydroxylated derivatives (e.g., chlorine-to-hydroxyl substituted TCTNB) | researchgate.net |

Mentioned Compounds

Mechanistic Investigations of 1,3,5 Trichloro 2,4,6 Trinitrobenzene Reactions

Elucidation of Nucleophilic Aromatic Substitution Pathways (Chlorine and Nitro Group Replacements)

The primary reaction pathway for 1,3,5-trichloro-2,4,6-trinitrobenzene involves nucleophilic aromatic substitution (SNAr). In this mechanism, the aromatic ring is heavily activated towards nucleophilic attack by the presence of three strongly electron-withdrawing nitro groups. libretexts.org These groups reduce the electron density of the benzene (B151609) ring, facilitating the addition of a nucleophile.

Chlorine Replacement: The most common substitution pathway involves the displacement of the chlorine atoms. The carbon atoms bonded to the chlorine atoms are highly electrophilic due to the inductive and resonance effects of the ortho and para nitro groups. Nucleophiles, such as amines, alkoxides, and hydroxides, readily attack these positions. libretexts.orglibretexts.org A key industrial example is the synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), which is produced through the sequential amination of TCTNB, where all three chlorine atoms are replaced by amino groups. researchgate.net The reaction with ammonia (B1221849) or amines proceeds via the displacement of chlorine. researchgate.netresearchgate.net Studies on the reaction of TCTNB with various amines show that the rate and yield can depend on the nature of the nucleophile. acs.org

Nitro Group Replacement: While less common, replacement of a nitro group can also occur, particularly with certain nucleophiles or under specific reaction conditions. The nitro group is typically a poorer leaving group than a halide in SNAr reactions. However, in highly activated systems like TCTNB, its displacement is possible. For instance, in reactions involving 1-(2-aminophenylethane)-2-fluoro-4,5-dinitrobenzene, a related activated nitroaromatic, the more reactive nitro group can be displaced after the initial substitution of a fluorine atom. nih.gov Research on TCTNB dissolved in dimethylsulfoxide (DMSO) for analysis has identified reaction products resulting from the substitution of both chlorine and nitro groups by hydroxyl groups, indicating that the solvent can participate in the reaction and lead to multiple substitution pathways. researchgate.net

The general mechanism for SNAr on TCTNB proceeds in two steps:

Addition: The nucleophile attacks a carbon atom bearing a leaving group (typically chlorine), breaking the aromaticity of the ring and forming a negatively charged, resonance-stabilized intermediate. libretexts.org

Elimination: The leaving group departs, taking its bonding electrons and restoring the aromaticity of the ring. libretexts.org

Identification and Characterization of Reaction Intermediates (e.g., Meisenheimer Complexes, Carbocation Species)

The key reactive intermediate in the SNAr reactions of TCTNB is the Meisenheimer complex . wikipedia.org This species is a negatively charged, resonance-stabilized intermediate, also known as a σ-complex. nih.gov It is formed when the nucleophile adds to the electron-deficient aromatic ring. libretexts.orgwikipedia.org

Meisenheimer Complex Formation: Upon attack by a nucleophile (e.g., an amine, RNH₂), the TCTNB ring forms a cyclohexadienyl anion intermediate. The negative charge of this intermediate is extensively delocalized across the ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups. libretexts.orglibretexts.org This delocalization provides significant stabilization for the intermediate, lowering the activation energy for its formation. For TCTNB, the presence of three nitro groups provides substantial stabilization, making the formation of the Meisenheimer complex favorable. These intermediates are often intensely colored, which historically aided in their discovery and characterization. wikipedia.orgnih.gov While often transient, some Meisenheimer complexes derived from highly activated systems can be stable enough to be isolated and characterized spectroscopically. wikipedia.orgnih.gov

Carbocation Species: Carbocation species are not characteristic intermediates in the nucleophilic aromatic substitution reactions of TCTNB. Carbocations are positively charged and are typically formed in electrophilic aromatic substitutions, where an electrophile attacks the electron-rich π-system of a benzene ring. libretexts.orgwikipedia.org In contrast, the reaction of TCTNB with nucleophiles involves the formation of a carbanionic (negatively charged) intermediate, the Meisenheimer complex, due to the ring's electron-poor nature. libretexts.org The formation of an aryl cation by the dissociation of a halide from the ring is energetically unfavorable and is not a feature of the SNAr mechanism. libretexts.org

Kinetic and Thermodynamic Profiling of Reaction Energetics

Kinetic studies of TCTNB reactions provide quantitative insight into reaction rates, influencing factors, and energy barriers. The amination of TCTNB to form TATB is a well-studied example.

Research on the kinetics of the gas-liquid amination of TCTNB in a semi-continuous process has determined key parameters for the conversion to TATB. researchgate.net The study, conducted over a temperature range of 28-75 °C, established the reaction order and activation energy. researchgate.net

| Kinetic Parameter | Value | Conditions |

|---|---|---|

| Reaction Order | 1.347 | Temperature Range: 28-75 °C |

| Activation Energy (Ea) | 32.747 kJ/mol | |

| Reaction Time (for 90% conversion at 55 °C) | ~5.75 hours |

The rates of reaction are also highly dependent on the solvent system. Studies on the related compound 1-chloro-2,4,6-trinitrobenzene show that reactions with amines are not base-catalyzed in toluene (B28343). primescholars.com The addition of small amounts of a protic solvent like methanol (B129727) to an aprotic solvent like toluene can have complex effects, sometimes causing a slight initial decrease in rate followed by an increase as more methanol is added. primescholars.com Temperature generally enhances the reaction rate for these non-catalyzed substitutions. primescholars.com

Application of Isotopic Labeling for Mechanistic Confirmation

Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction pathway, providing definitive evidence for proposed mechanisms. wikipedia.org In the context of TCTNB, isotopic labeling of precursors has been crucial for understanding the synthesis and subsequent decomposition of its important derivative, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). researchgate.net

By using isotopically labeled starting materials, researchers can confirm the origin of specific atoms in the final product. For the synthesis of TATB from TCTNB precursors, key labeling strategies include:

¹⁵N Labeling: Using ¹⁵N-labeled ammonia for the amination step allows researchers to confirm that the nitrogen atoms of the amino groups in the final TATB product originate from the ammonia nucleophile. Syntheses have been reported where the ¹⁵N isotope is specifically placed in the amino groups or, through different synthetic routes, in the nitro groups. researchgate.net

¹³C Labeling: Synthesis of TATB using precursors with a ¹³C-labeled benzene ring confirms that the carbon skeleton of the starting material is retained throughout the substitution reaction. researchgate.net

²H (Deuterium) Labeling: Using deuterated ammonia or performing the reaction in the presence of D₂O can help investigate the role of proton transfer steps, particularly in base-catalyzed mechanisms. TATB with deuterium-labeled amino groups has been synthesized for spectroscopic and mechanistic studies. researchgate.net

These labeled compounds are invaluable for analysis using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between different isotopes. wikipedia.orgresearchgate.net This allows for the unambiguous tracking of atoms and confirmation of the nucleophilic substitution mechanism where the chlorine atoms on the TCTNB ring are displaced by the amino groups from the ammonia reagent.

Catalytic Role in Reaction Mechanisms (e.g., Phase Transfer Effects)

The reaction of TCTNB often involves a heterogeneous system, where the TCTNB is dissolved in an organic solvent (like toluene) and the nucleophile (like gaseous ammonia or an aqueous solution of a salt) is in a separate phase. researchgate.netresearchgate.net In such cases, the reaction rate can be limited by the slow transfer of the nucleophilic species into the organic phase. Phase-transfer catalysis (PTC) is a technique used to accelerate these reactions. princeton.edu

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction occurs. princeton.edu

Mechanism of Action: For an anionic nucleophile (Nu⁻) in an aqueous or solid phase, a typical PTC like a quaternary ammonium (B1175870) salt (Q⁺X⁻) functions by exchanging its anion (X⁻) for the nucleophile (Nu⁻). The resulting lipophilic ion pair (Q⁺Nu⁻) is soluble in the organic phase and can readily react with the TCTNB. After the reaction, the catalyst cation (Q⁺) returns to the aqueous phase to transport another nucleophile, thus completing the catalytic cycle. princeton.edu

Application to TCTNB Reactions: In the synthesis of TATB from TCTNB, phase-transfer catalysts can enhance the rate of amination. The use of PTC can improve reaction yields and allow for milder reaction conditions. researchgate.net Tetraalkylammonium salts are common PTCs used for this purpose. mdpi.com The efficiency of the catalyst depends on factors such as the lipophilicity of the cation and the nature of the ion pair formed. princeton.edu Ultrasound irradiation can also be used in conjunction with PTC to improve yields by increasing the interfacial area between the phases. researchgate.net

Advanced Analytical and Spectroscopic Characterization of 1,3,5 Trichloro 2,4,6 Trinitrobenzene and Its Derivatives

Chromatographic Separation Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of TCTNB. It is commonly employed for both the untargeted identification of unknown impurities and the targeted quantification of known compounds. osti.gov The development of robust HPLC methods is essential for ensuring the quality control of TATB, where TCTNB is a key intermediate. osti.gov

The development of HPLC methods for TCTNB and other nitroaromatic compounds is guided by established protocols such as EPA Method 8330B. epa.govmtc-usa.com These methods are designed to separate structurally similar compounds, which is a common challenge in the analysis of explosives and their precursors. mtc-usa.com Method development often begins with a "scouting" experiment using a generic gradient to understand the retention behavior of the analytes, which is then optimized. researchgate.net

For high-concentration samples, direct injection may be feasible, while low-level aqueous samples often require a pre-concentration step like solid-phase extraction (SPE) to achieve the necessary sensitivity. epa.gov A crucial aspect of method development is the choice of solvent for sample preparation. While dimethylsulfoxide (DMSO) is often used for its ability to dissolve compounds with limited solubility, it has been shown to react with TCTNB, leading to changes in the sample composition over time. osti.govresearchgate.net This necessitates careful consideration of solvent compatibility and sample stability.

Detailed HPLC methods have been established for TCTNB and its analogues. For instance, a method for a related compound, 1,3-dichloro-2,4,6-trinitrobenzene, was optimized by testing various mobile phase ratios, flow rates, and injection volumes to achieve baseline separation from its key impurities. energetic-materials.org.cn

Table 1: Example HPLC Method Parameters for TCTNB and Related Compounds

| Parameter | Method for TCTNB Analysis osti.gov | Method for Dichloro-analogue energetic-materials.org.cn |

|---|---|---|

| Instrument | HPLC with UV-Vis and QTOF-MS | HPLC with UV Detector |

| Column | Phenomenex Kinetex C8 (100 mm x 3.0 mm, 1.7 µm) | Hypersil ODS2 (C18) (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 10 mM ammonium (B1175870) acetate (B1210297) | Water |

| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile |

| Gradient | Isocratic 0% B (0 min), linear to 100% B (1-10 min), isocratic 100% B (10-16 min) | Isocratic (Acetonitrile/Water 55:45 v/v) |

| Flow Rate | Not specified | 1.2 mL/min |

| Detection | UV-Vis & QTOF-MS | UV @ 240 nm |

| Column Temp. | Not specified | 25 °C |

The choice of stationary phase (column chemistry) and mobile phase is paramount in achieving successful chromatographic separation of TCTNB and its derivatives. Reversed-phase HPLC is the most common approach for nitroaromatic compounds. moravek.com

Column Chemistries:

C18 and C8: Alkyl-bonded silica (B1680970) phases like C18 (octadecylsilane) and C8 (octylsilane) are widely used. osti.govenergetic-materials.org.cn These nonpolar stationary phases separate analytes based on their hydrophobicity. moravek.com

Phenyl: Phenyl columns, which offer alternative selectivity through π-π interactions, are also effective for separating nitroaromatic explosives. mtc-usa.comwaters.com Fluorinated phenyl phases, in particular, can be useful for separating nitroaromatics based on charge-transfer interactions. chromatographyonline.com

Specialized Columns: A reverse-phase method using a Newcrom R1 column has also been developed specifically for the analysis of 1,3,5-Trichloro-2,4,6-trinitrobenzene. sielc.com

Mobile Phases:

The most common mobile phases for reversed-phase HPLC are mixtures of water with either acetonitrile or methanol (B129727). moravek.com Acetonitrile is often preferred for detection at low UV wavelengths due to its lower absorbance. welch-us.com

Modifiers are frequently added to the mobile phase to improve peak shape and selectivity. These include acids like formic acid or phosphoric acid, or buffers such as ammonium acetate. osti.govwaters.comsielc.com For mass spectrometry applications, volatile modifiers like formic acid or ammonium acetate are necessary, whereas non-volatile acids like phosphoric acid must be avoided. sielc.com

Table 2: Column and Mobile Phase Combinations for Nitroaromatic Analysis

| Column Chemistry | Mobile Phase System | Analyte/Application | Reference |

|---|---|---|---|

| Phenomenex Kinetex C8 | Water with 10 mM ammonium acetate / Acetonitrile | TCTNB and impurities | osti.gov |

| Hypersil ODS2 (C18) | Water / Acetonitrile | 1,3-dichloro-2,4,6-trinitrobenzene | energetic-materials.org.cn |

| Newcrom R1 (RP) | Water / Acetonitrile / Phosphoric Acid | This compound | sielc.com |

| XTerra Phenyl | 10 mM ammonium formate (B1220265) / Isopropanol | Nitroaromatics (EPA Method 8330.0) | waters.com |

| Cogent Phenyl Hydride™ | DI Water with 0.1% Formic Acid / Acetonitrile | Seven Nitroaromatic Explosives | mtc-usa.com |

To ensure the quality of the final TATB product, it is crucial to detect and quantify impurities in the TCTNB intermediate. osti.gov Key synthesis by-products that have been documented at significant concentrations include 1,3,5-trichloro-2,4-dinitrobenzene (B1596048) (T3) and 1,2,3,4-tetrachloro-4-6-dinitrobenzene (T4). osti.gov

Developing a quantitative method requires the establishment of analytical standards and validation of the method's performance. The external standard method is commonly used for quantification. energetic-materials.org.cn This involves creating a calibration curve from standards of known concentrations and comparing the response of the analyte in the sample to this curve.

Method validation typically includes demonstrating:

Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a specific range. For a related compound, good linearity (R² > 0.999) was achieved over concentration ranges of 5-500 mg·L⁻¹. energetic-materials.org.cn

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For dichlorotrinitrobenzene and its impurities, LODs were in the range of 0.47-0.85 mg·L⁻¹ and LOQs were 1.58-2.82 mg·L⁻¹. energetic-materials.org.cn

Precision and Accuracy: Precision is measured as the relative standard deviation (RSD) of replicate measurements, which should be low (e.g., 1.01%-1.27%). Accuracy is often assessed by standard recovery rates, which should be close to 100% (e.g., 98.82%-102.13%). energetic-materials.org.cn

A significant challenge in developing standards for TCTNB is its reactivity with certain solvents like DMSO, which can lead to the formation of new compounds and compromise the integrity of the standard over time. osti.govresearchgate.net Research has shown that a compound formed via a chlorine-to-hydroxyl substitution should be utilized for stable TCTNB detection when using such solvents. osti.govosti.gov

Mass Spectrometry (MS) for Structural Elucidation and Identification of Transformation Products

Mass spectrometry, coupled with liquid chromatography (LC-MS), is a powerful tool for identifying TCTNB impurities and transformation products. osti.gov This is especially true for compounds that are not specifically targeted or for which pure analytical standards are not available. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This accuracy is essential for determining the elemental composition of an unknown compound, which is the first step in its identification. researchgate.net

Tandem Mass Spectrometry (MS/MS) adds another layer of structural information. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides clues about the molecule's structure. For example, in the analysis of TCTNB reaction products, fragment ions corresponding to the loss of a nitro group ([M-NO₂-H]⁻) and two nitro groups ([M-2NO₂-H]⁻) were observed, helping to confirm the presence of these functional groups in the parent molecule. osti.gov

Quadrupole Time-of-Flight (QTOF) mass spectrometers are hybrid instruments that combine a quadrupole mass analyzer with a time-of-flight mass analyzer. They are particularly well-suited for the analysis of complex mixtures due to their high mass accuracy, high resolution, and sensitivity. osti.gov

In the study of TCTNB, HPLC-QTOF-MS was used to identify impurities and reaction products that formed when TCTNB was dissolved in DMSO. osti.govresearchgate.net The instrument's high mass accuracy (maintained to within 2 ppm) allowed for the confident assignment of chemical formulas to the detected ions. osti.gov This technique was instrumental in identifying several transformation products where chlorine and nitro groups on the TCTNB ring structure were substituted by hydroxyl groups. osti.govosti.gov One such product, which had undergone a chlorine-to-hydroxyl substitution, was identified as a stable marker for TCTNB detection in DMSO solutions. osti.govepa.gov

Table 3: Summary of Mass Spectrometry Results for TCTNB Impurities/Products osti.gov

| Compound/Peak ID | Retention Time (min) | Observed [M-H]⁻ Ion (m/z) | Proposed Chemical Formula | Note |

|---|---|---|---|---|

| Peak #4 (T3) | ~8.42 | 280.9161 | C₆HCl₃N₂O₄ | Known impurity: 1,3,5-trichloro-2,4-dinitrobenzene |

| Peak #6 (T4) | ~9.03 | 314.8771 | C₆Cl₄N₂O₄ | Known impurity: 1,2,3,5-tetrachloro-4,6-dinitrobenzene (B3050710) |

| Reaction Product 1 | ~7.40 | 277.9351 | C₆H₂ClN₃O₇ | Proposed structure involves Cl and NO₂ substitution |

| Reaction Product 2 | ~8.18 | 293.9300 | C₆H₂Cl₂N₂O₆ | Proposed structure involves Cl substitution with OH |

| Reaction Product 3 | ~8.96 | 305.9250 | C₆HCl₂N₄O₉ | Proposed structure involves Cl and NO₂ substitution |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction is a cornerstone technique for determining the three-dimensional arrangement of atoms within a crystalline solid. For a molecule like TCTNB, XRD provides definitive proof of its structure and reveals the subtle intermolecular forces that dictate its crystal packing.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction analysis provides the most precise information on the molecular structure of TCTNB, including bond lengths, bond angles, and torsion angles. While the primary crystallographic data from the original structure determination by Gerard, Hardy, and Becuwe is not widely disseminated in modern databases, the analysis of related structures and computational studies confirm the key architectural features. The TCTNB molecule is characterized by a planar benzene (B151609) ring due to its aromaticity. The substituents, three chlorine atoms and three nitro groups, are crowded around the ring. This steric hindrance forces the nitro groups to twist out of the plane of the benzene ring to minimize repulsion.

The study of cocrystals involving TCTNB's bromo and iodo analogs (1,3,5-tribromo-2,4,6-trinitrobenzene and 1,3,5-triiodo-2,4,6-trinitrobenzene) with 1,3,5-trinitrobenzene (B165232) (TNB) highlights the role of halogen bonding in forming defined supramolecular architectures. Although computational studies indicated that the formation of a cocrystal with TCTNB would be favorable, it was not achieved experimentally, resulting only in a physical mixture. This suggests that the specific packing and intermolecular interactions in pure TCTNB are relatively stable.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of TCTNB molecules in the crystal lattice is governed by a combination of weak intermolecular interactions. Due to the strong electron-withdrawing nature of the three nitro groups, the aromatic ring is electron-deficient. Simultaneously, the chlorine atoms become polarized, creating an electropositive region on the outermost surface of the halogen (a σ-hole), making them suitable donors for halogen bonds.

The primary intermolecular interactions expected in the crystal packing of TCTNB are:

Halogen Bonding: These are interactions between the electrophilic region of a chlorine atom and a nucleophilic atom, most likely the oxygen atoms of the nitro groups on an adjacent molecule (Cl···O). These interactions are highly directional and play a significant role in the self-assembly of halogenated compounds. rsc.org

π-π Stacking: The electron-deficient aromatic rings of TCTNB molecules can stack upon one another. This face-to-face arrangement is stabilized by electrostatic and van der Waals forces.

The interplay of these forces results in a highly ordered and dense crystal packing, which is a characteristic feature of many energetic materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules.

Due to the molecular structure of this compound, which lacks any hydrogen atoms, ¹H NMR spectroscopy is not applicable for its direct characterization.

However, ¹³C NMR spectroscopy provides direct information about the carbon skeleton. Owing to the molecule's high degree of symmetry (D₃h point group), all three carbons bonded to chlorine atoms are chemically equivalent, as are the three carbons bonded to nitro groups. Consequently, the proton-decoupled ¹³C NMR spectrum is expected to show only two distinct signals. Based on data from analogous compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and various chlorinated benzenes, the chemical shifts can be predicted. nih.gov

| Carbon Atom(s) | Predicted ¹³C Chemical Shift (δ) Range (ppm) | Justification |

|---|---|---|

| C1, C3, C5 (C-Cl) | 130 - 135 | The typical chemical shift for a carbon in a benzene ring bonded to a chlorine atom. |

| C2, C4, C6 (C-NO₂) | 148 - 152 | The chemical shift for carbons attached to nitro groups in highly nitrated benzenes is typically in this downfield region due to the strong electron-withdrawing effect. nih.gov |

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) Spectroscopy)

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is an excellent method for identifying the functional groups present in a molecule. The FTIR spectrum of TCTNB is dominated by absorptions arising from its nitro and chloro substituents, as well as the aromatic ring itself.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C=C Stretching | 1600 - 1450 | Medium to Weak |

| Asymmetric NO₂ Stretching | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretching | 1355 - 1340 | Strong |

| C-Cl Stretching | 1100 - 800 | Strong |

Data derived from general spectroscopic principles and analysis of related compounds. vscht.czresearchgate.net

The strong absorption bands corresponding to the nitro group stretching vibrations are particularly characteristic of this class of compounds. The precise position of these bands can be influenced by the electronic environment and steric strain imposed by the adjacent chlorine atoms.

Electronic Spectroscopy (UV-Vis Spectroscopy) for Reaction Monitoring and Product Characterization

UV-Vis spectroscopy investigates the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and monitoring reactions that involve color changes. TCTNB itself is a colorless compound. However, as a potent electron-accepting molecule, it readily reacts with nucleophiles to form highly colored intermediates known as Meisenheimer complexes. nih.gov

This phenomenon is evident when TCTNB is dissolved in solvents like dimethylsulfoxide (DMSO). Over time, the colorless solution turns yellow, indicating a chemical reaction. wisc.edu This reaction involves the substitution of a chlorine or nitro group by a nucleophile derived from the solvent. wisc.edunist.gov The formation of the resulting colored species can be effectively monitored by UV-Vis spectroscopy, which shows the appearance of new, strong absorption bands in the visible region (typically between 400-550 nm). bhu.ac.in

For example, the reaction between electron-poor arenes like TCTNB and electron-rich species (nucleophiles) leads to the formation of anionic σ-complexes (Meisenheimer complexes) that are stabilized by the electron-withdrawing nitro groups. nih.govbhu.ac.in These complexes, such as those formed with alkoxides or amines, exhibit characteristic charge-transfer bands in the UV-Vis spectrum, often with two distinct maxima. bhu.ac.in This makes UV-Vis spectroscopy an invaluable tool for studying the kinetics of nucleophilic aromatic substitution reactions involving TCTNB and for characterizing the reaction products. wisc.edu

Environmental Behavior and Transformation of 1,3,5 Trichloro 2,4,6 Trinitrobenzene

Degradation Pathways in Aqueous Environments (e.g., Hydrolysis)

1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB) is noted for its significant resistance to hydrolysis. scielo.brosti.gov Research associated with its synthesis into 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) highlights that the compound is highly stable in the presence of water, a property that is leveraged during the manufacturing process. scielo.br Specifically, water can be added during the amination step of TCTNB to TATB to produce a final product that is largely free of ammonium (B1175870) chloride, a testament to TCTNB's resistance to aqueous degradation under those conditions. scielo.brosti.gov

The stability of TCTNB is influenced by the strong electron-withdrawing nature of its three nitro groups and three chlorine atoms attached to the benzene (B151609) ring. epa.gov In general, the electron-withdrawing character of nitro groups tends to make nitroaromatic compounds resistant to oxidative degradation. nih.gov

For context, a structurally similar compound, 2,4,6-trinitrochlorobenzene, undergoes hydrolysis under mild conditions (water at 323 K) to yield 2,4,6-trinitrophenol, also known as picric acid. shaalaa.com This suggests that while TCTNB is highly resistant, under specific or more forceful conditions, hydrolysis leading to the substitution of chlorine atoms with hydroxyl groups could be a potential, though not readily observed, degradation pathway. However, studies focusing specifically on the environmental hydrolysis of TCTNB are limited, with existing literature emphasizing its stability.

Identification of Environmental Transformation Products

The primary documented transformation of this compound is not through environmental degradation but during its intended chemical synthesis into TATB. However, by-products from its synthesis and potential reaction products in analytical solvents have been identified, which can be considered transformation products.

Key impurities that arise from the initial nitration of 1,3,5-trichlorobenzene (B151690) to produce TCTNB include 1,3,5-trichloro-2,4-dinitrobenzene (B1596048) and 1,2,3,4-tetrachloro-4,6-dinitrobenzene. osti.gov These compounds are effectively synthesis by-products rather than environmental degradants, but their presence indicates potential contaminants in technical-grade TCTNB.

Furthermore, studies involving the dissolution of TCTNB in the common laboratory solvent dimethylsulfoxide (DMSO) for analysis have revealed potential transformations. osti.govresearchgate.net When dissolved in DMSO, TCTNB solutions change color over time, indicating a chemical reaction. researchgate.net Analysis identified reaction products where a chlorine atom had been substituted by a hydroxyl group. researchgate.net While this occurs in a specific solvent and not a typical environmental matrix, it demonstrates a plausible transformation pathway involving nucleophilic substitution of a chlorine atom.

A summary of these identified products is presented below.

| Compound Name | Formula | Context of Identification | Source(s) |

| 1,3,5-Trichloro-2,4-dinitrobenzene | C₆HCl₃N₂O₄ | Synthesis by-product | osti.gov |

| 1,2,3,4-Tetrachloro-4,6-dinitrobenzene | C₆H₂Cl₄N₂O₄ | Synthesis by-product | osti.gov |

| Chloro-hydroxyl-trinitrobenzene derivative | C₆H₂Cl₂N₃O₇ | Reaction product in DMSO solvent | researchgate.net |

Contextual Studies on Related Nitroaromatic Compound Environmental Fate

The environmental fate of this compound can be contextualized by examining related compounds, particularly its precursor, 1,3,5-trichlorobenzene (1,3,5-TCB), and other nitroaromatics. The stability of the benzene ring combined with electron-withdrawing nitro groups makes many of these compounds recalcitrant. nih.gov

Trichlorobenzenes (TCBs): Studies on the biodegradation of TCB isomers show varied results.

1,3,5-Trichlorobenzene: This isomer was found to be resistant to degradation under aerobic conditions. cdc.gov However, under anaerobic (methanogenic) conditions, it showed some degradation to mono- and dichlorobenzenes, though this occurred only after a significant lag period of two months. cdc.gov

1,2,4-Trichlorobenzene: This isomer can be partially degraded under aerobic conditions, although it also requires a long lag time. cdc.gov The aerobic pathway involves dioxygenation to form a chlorinated catechol, which is then further broken down. ethz.ch Under anaerobic conditions, it can be reductively dechlorinated to 1,4-dichlorobenzene (B42874) and subsequently to chlorobenzene. ethz.ch

General Nitroaromatic Compounds: Nitroaromatic compounds are a significant class of industrial chemicals that are known environmental contaminants of soil and groundwater. nih.gov Their resistance to degradation is a key feature of their environmental behavior.

Recalcitrance: The electron-withdrawing properties of the nitro group make the aromatic ring less susceptible to oxidative attack by microorganisms, contributing to their persistence. nih.govresearchgate.net

Toxicity: Many nitroaromatic compounds are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their toxicity and mutagenicity, which complicates bioremediation efforts. nih.govnih.gov

Biodegradation Pathways: Despite their recalcitrance, some microorganisms have evolved pathways to degrade nitroaromatics, often using them as sources of carbon and nitrogen. nih.gov These pathways can involve either the reduction of the nitro group or initial oxidation of the aromatic ring. nih.gov

These contextual studies suggest that a complex molecule like this compound would likely be highly persistent in the environment, with any potential degradation being a slow process, likely occurring under specific anaerobic conditions via reductive pathways.

Management and Treatment of Waste Streams from Production Processes

The manufacturing of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) from 1,3,5-trichlorobenzene involves the synthesis of this compound (TCTNB) as an intermediate step. This process generates several distinct and hazardous waste streams that require careful management and treatment. researchgate.netresearchgate.net

The primary effluents generated are:

Water-based Nitration Effluent (WNE): This stream results from the nitration of 1,3,5-trichlorobenzene to TCTNB. It is highly acidic, containing significant amounts of residual sulfuric acid (20-25%) and nitric acid (3-5%). researchgate.net Treatment of this effluent is necessary before it can be discharged. researchgate.net

Toluene-based Amination Effluent (TAE): After the amination of TCTNB to TATB in a toluene (B28343) solvent, the remaining liquid filtrate is the TAE. researchgate.net This stream contains unreacted materials and by-products. Solvent recovery from the TAE is considered highly feasible. However, after the toluene is recovered, a solid organic explosive waste remains, which requires disposal, potentially through incineration. researchgate.netresearchgate.net

Water-based Amination Effluent (WAE): The crude TATB product is purified by washing with hot water to remove by-products, primarily ammonium chloride. researchgate.net This wash water constitutes the WAE, which requires treatment before discharge. researchgate.net

A summary of the waste streams and their characteristics is provided in the table below.

| Waste Stream | Source Step | Key Components | Management/Treatment | Source(s) |

| Water-based Nitration Effluent (WNE) | Nitration of TCB to TCTNB | Sulfuric acid, Nitric acid | Neutralization and treatment before discharge | researchgate.netresearchgate.net |

| Toluene-based Amination Effluent (TAE) | Amination of TCTNB to TATB | Toluene, unreacted organics, by-products | Toluene recovery; Incineration of solid residue | researchgate.netresearchgate.net |

| Water-based Amination Effluent (WAE) | Purification of crude TATB | Ammonium chloride, water | Treatment before discharge | researchgate.netresearchgate.net |

To mitigate the environmental impact associated with these hazardous wastes, alternative synthesis routes for TATB are being explored. One such route starts with phloroglucinol (B13840) (1,3,5-trihydroxybenzene), which avoids the use of chlorinated precursors like 1,3,5-trichlorobenzene and the associated chlorinated nitroaromatic by-products. imemg.org The waste streams from this alternative process are reportedly more amenable to conventional treatments like biodegradation. imemg.org

Impurity Profiling and Quality Control in the Synthesis of 1,3,5 Trichloro 2,4,6 Trinitrobenzene and Its Derivatives

Comprehensive Identification and Quantification of Synthesis Impurities

The synthesis of TCTNB is achieved through the nitration of 1,3,5-trichlorobenzene (B151690) (sym-TCB) under severe conditions, which can lead to the formation of several by-products. scielo.br The purity of the resulting TCTNB can be as low as 89%, with the remainder comprising various impurities. scielo.br

Key impurities documented during the synthesis originate from incomplete nitration or over-chlorination of the starting material or intermediates. osti.govresearchgate.net Research has identified significant concentrations of by-products such as 1,3,5-trichloro-2,4-dinitrobenzene (B1596048) (referred to as T3) and 1,3,4,5-tetrachloro-2,6-dinitrobenzene or 1,2,3,4-tetrachloro-4-6-dinitrobenzene (referred to as T4). osti.govresearchgate.net Studies have reported the presence of T3 at levels around 3% and T4 as high as 8%. osti.gov The combined total of these chlorinated by-products can range from 11% to 16% under certain synthesis conditions. researchgate.net

For the accurate identification and quantification of these impurities, advanced analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) and High-Pressure Liquid Chromatography-Mass Spectrometry (HPLC-MS) are primary methods for this purpose. osti.govenergetic-materials.org.cn Specifically, Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) has been utilized to determine the chemical formulas and propose structures for impurities present in TCTNB samples. osti.govresearchgate.netosti.gov

A notable challenge in the analysis of TCTNB is its reactivity with certain solvents commonly used in chromatography, such as dimethylsulfoxide (DMSO). osti.govresearchgate.net When TCTNB is dissolved in DMSO for analysis, reactions can occur, leading to the substitution of both chlorine and nitro groups with hydroxyl groups. osti.govresearchgate.netosti.gov This phenomenon complicates the impurity profile by generating new compounds that are not inherent to the synthesis itself. Therefore, careful selection of analytical solvents, like acetone, is crucial for accurate characterization. osti.gov

Table 1: Common Impurities in the Synthesis of 1,3,5-Trichloro-2,4,6-trinitrobenzene

| Impurity Name | Chemical Formula | Typical Concentration | Origin | Citation |

| 1,3,5-Trichloro-2,4-dinitrobenzene (T3) | C₆HCl₃N₂O₄ | ~3% | Incomplete nitration of 1,3,5-trichlorobenzene | osti.govresearchgate.net |

| 1,3,4,5-Tetrachloro-2,6-dinitrobenzene (T4) | C₆Cl₄N₂O₄ | Up to 8% | Impurities in starting material or side reactions | osti.govresearchgate.net |

Strategies for Monitoring and Mitigating Impurity Formation in Industrial Processes

Given the impact of impurities, controlling their formation during industrial-scale synthesis is a critical aspect of quality control. The primary strategy for mitigation is the precise control of reaction parameters during the nitration of 1,3,5-trichlorobenzene. scielo.brresearchgate.net

The conditions for this reaction are harsh, typically involving an excess of fuming nitric acid and oleum (B3057394) at elevated temperatures. scielo.br Research has shown that optimizing these parameters can significantly improve the purity of the final TCTNB product. Key parameters to control include:

Reagent Ratio: An optimized volume ratio of oleum to fuming nitric acid of 5:1 has been found to yield a higher quality product. researchgate.net

Reaction Temperature: Maintaining a stable reaction temperature of 150 ± 2°C is crucial for minimizing the generation of by-products. researchgate.net

Reaction Duration: A reaction time of approximately 3.5 hours has been identified as optimal for maximizing the yield of TCTNB while limiting impurity formation. researchgate.net

Continuous monitoring of the reaction is essential for industrial process control. HPLC is a suitable technique for real-time or in-situ analysis, allowing operators to track the consumption of reactants and the formation of both the desired product and key impurities. energetic-materials.org.cn This analytical oversight enables adjustments to be made during the process to maintain the desired reaction pathway and mitigate deviations that could lead to increased impurity levels.

Impact of Impurities on Subsequent Reaction Stages

Impurities present in the TCTNB intermediate can be carried over and have a significant, often detrimental, impact on subsequent reaction stages, particularly during its amination to produce 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). osti.govacs.org

The chlorinated impurities within the TCTNB will also react during the amination process, leading to a range of undesirable by-products in the final TATB. osti.gov A well-documented and critical example is the impact of the T4 impurity (1,3,4,5-tetrachloro-2,6-dinitrobenzene). During amination, especially where process anomalies such as an excess feed of ammonia (B1221849) gas occur, this T4 impurity is converted into 1,3,5-triamino-2-chloro-4,6-dinitrobenzene (TACDNB). researchgate.netacs.org

TACDNB is a highly undesirable impurity in the final TATB product. It is described as an orange-red, sensitive compound that negatively affects the thermal stability and impact sensitivity of the TATB, compromising its primary safety characteristics. researchgate.netacs.org The formation of such compounds underscores the critical need for high-purity TCTNB as a starting material. Similarly, the T3 impurity can be converted to its aminated version, 1,3,5-triamino-2,4-dinitrobenzene (TADNB), further contaminating the final product. researchgate.net

Table 2: Transformation of TCTNB Impurities During Subsequent Amination

| Impurity in TCTNB | Subsequent Reaction | Resulting Impurity in Final Product | Impact | Citation |

| 1,3,4,5-Tetrachloro-2,6-dinitrobenzene (T4) | Amination with NH₃ | 1,3,5-Triamino-2-chloro-4,6-dinitrobenzene (TACDNB) | Increases sensitivity of the final product | researchgate.netacs.org |

| 1,3,5-Trichloro-2,4-dinitrobenzene (T3) | Amination with NH₃ | 1,3,5-Triamino-2,4-dinitrobenzene (TADNB) | Contaminates the final product | osti.govresearchgate.net |